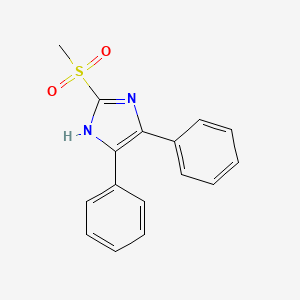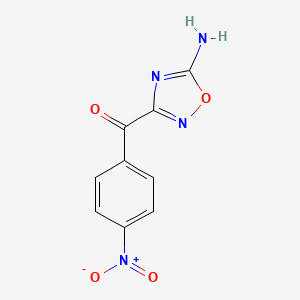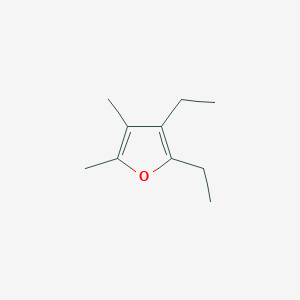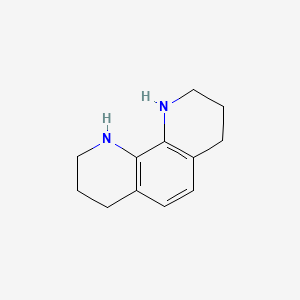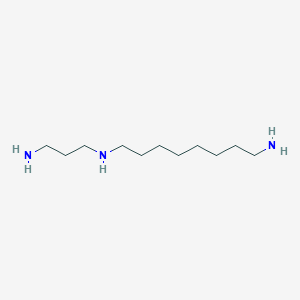
N~1~-(3-Aminopropyl)octane-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-Aminopropyl)octane-1,8-diamine is an organic compound with the molecular formula C11H26N3. It is a member of the class of compounds known as diamines, which are characterized by the presence of two amino groups. This compound is also known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)octane-1,8-diamine typically involves the reaction of 1,8-diaminooctane with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
1,8-diaminooctane+3-aminopropylamine→N 1 -(3-Aminopropyl)octane-1,8-diamine
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)octane-1,8-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-Aminopropyl)octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N~1~-(3-Aminopropyl)octane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(3-Aminopropyl)octane-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine
- 4-(Aminomethyl)octane-1,8-diamine
Uniqueness
N~1~-(3-Aminopropyl)octane-1,8-diamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields, from synthetic chemistry to industrial applications.
Propriétés
Numéro CAS |
53774-74-6 |
|---|---|
Formule moléculaire |
C11H27N3 |
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)octane-1,8-diamine |
InChI |
InChI=1S/C11H27N3/c12-8-5-3-1-2-4-6-10-14-11-7-9-13/h14H,1-13H2 |
Clé InChI |
USFCFZJCWYDXBQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCNCCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)



